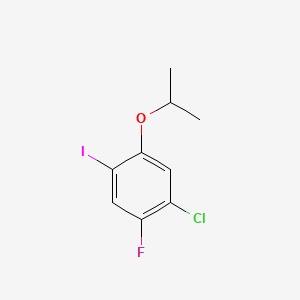
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene is an organic compound with the molecular formula C9H9ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and isopropoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a suitable benzene precursor, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene involves its interaction with molecular targets and pathways within a system. The halogen atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-fluoro-5-iodo-2-isopropoxybenzene: Similar structure but different positioning of the halogen atoms.
1-Bromo-5-chloro-2-fluoro-4-iodobenzene: Contains a bromine atom instead of an isopropoxy group.
1-Chloro-2-fluoro-4-iodobenzene: Lacks the isopropoxy group, making it less complex.
The uniqueness of this compound lies in its specific combination of halogen atoms and the isopropoxy group, which can impart distinct chemical and physical properties .
Properties
Molecular Formula |
C9H9ClFIO |
|---|---|
Molecular Weight |
314.52 g/mol |
IUPAC Name |
1-chloro-2-fluoro-4-iodo-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9ClFIO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,1-2H3 |
InChI Key |
IBSHQNOUFCNPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


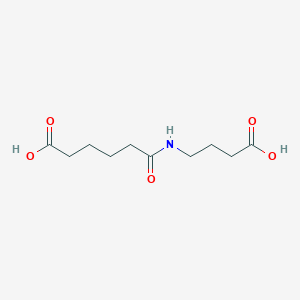
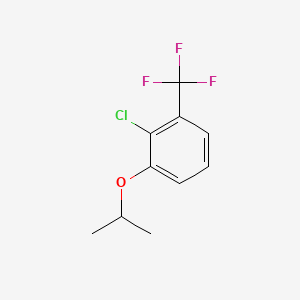
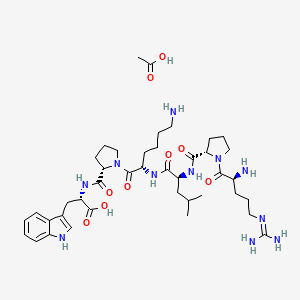
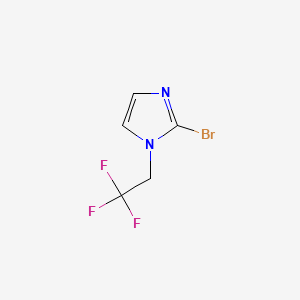
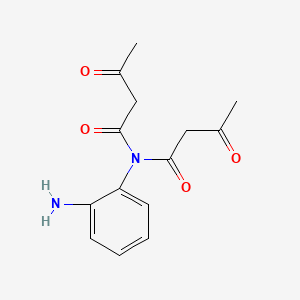
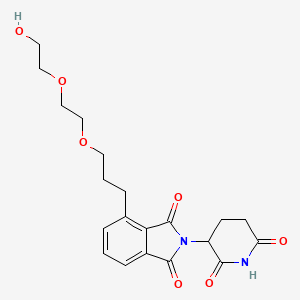
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
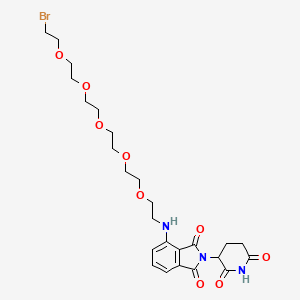
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
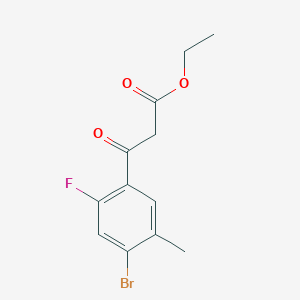
![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
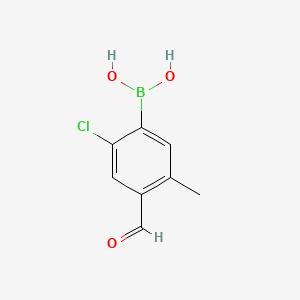
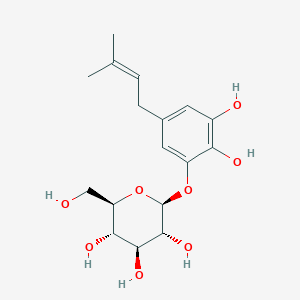
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
